molecular formula C20H17N5O2 B12141863 (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide

Cat. No.: B12141863
M. Wt: 359.4 g/mol
InChI Key: MNBJUXRPFAIMNC-UHFFFAOYSA-N
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Description

The compound "(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide" features a complex polycyclic framework with fused pyridine and pyrimidine rings. The benzylcarboxamide moiety and imino-oxo groups indicate possible interactions with biological targets, such as enzymes or receptors, common in heterocyclic drug candidates . Its synthesis likely involves multi-step strategies, as seen in related compounds (e.g., Hantzsch synthesis for pyrido-pyrimidines ).

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-24-17(21)14(19(26)22-12-13-7-3-2-4-8-13)11-15-18(24)23-16-9-5-6-10-25(16)20(15)27/h2-11,21H,12H2,1H3,(H,22,26)

InChI Key

MNBJUXRPFAIMNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide typically involves multi-step reactions. One common approach includes the condensation of appropriate precursors followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, is a key step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate good to moderate antibacterial activities with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Some compounds were found to be more potent than traditional antibiotics like cefotaxime, indicating their potential as new antimicrobial agents .

Anticancer Properties

The compound's derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. The results indicated that many derivatives possess moderate to potent cytotoxic activity, with IC50 values suggesting effective inhibition of tumor growth . For example, compounds with specific side chains exhibited IC50 values as low as 2.56 μmol/L against these cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. Modifications in the side chains significantly influence the compound's efficacy against microbial and cancerous cells. For example, the presence of electron-withdrawing groups or specific moieties can enhance the binding affinity to biological targets, which is crucial for therapeutic effectiveness .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that can be optimized for scalability and purity. Methods such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times . The optimization of synthetic pathways is essential for industrial applications and large-scale production.

Mechanism of Action

The mechanism of action of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(a) [2-Imino-10-methyl-5-oxo-1-(oxolan-2-ylmethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide (CID 2929154)

  • Molecular Formula : C₂₅H₂₅N₅O₃ vs. Target Compound (exact formula unspecified but likely similar).
  • Key Differences : The oxolan-2-ylmethyl substituent in CID 2929154 replaces the target compound’s methyl group at position 1. This modification may enhance solubility due to the oxygen-rich tetrahydrofuran ring .
  • Pharmacological Inference : The benzylcarboxamide group is conserved, suggesting shared target affinity, but the oxolan group could alter pharmacokinetics (e.g., metabolic stability).

Benzimidazole and Imidazopyridine Derivatives

(a) N-Substituted Pyrimido[1,2-a]benzimidazole Carboxamides

  • Example : N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide .
  • Core Structure: The benzimidazole core differs from the target’s pyridino-pyrimidin system. Benzimidazoles are known for antiviral and anticancer activity, while pyridino-pyrimidines may target kinases or GPCRs .

(b) Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
  • The target compound’s imino-oxo groups may instead participate in tautomerism or metal chelation .

Pyrimido[4,5-d]pyrimidinones and Diazepine Hybrids

  • Example: (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) .
  • Structural Complexity: The diazepine ring and methylpyridinylamino group in 11f introduce conformational flexibility and hydrogen-bonding sites absent in the target compound. Such features are critical for kinase inhibition (e.g., targeting EGFR or BCR-ABL) .

Comparative Data Table

Compound Class Core Structure Key Substituents Pharmacological Inference Synthesis Method Reference
Target Compound Pyridino[1,2-a]pyridino[2,3-d]pyrimidin 1-Methyl, N-benzylcarboxamide Kinase/modulatory activity (inferred) Multi-step (Hantzsch-like?)
CID 2929154 Pyridino[2,3-d]pyridino[1,2-a]pyrimidin 1-(Oxolan-2-ylmethyl), N-benzylcarboxamide Enhanced solubility Not specified
Pyrimido[1,2-a]benzimidazole Benzimidazole + pyrimidine Bipyridinyl, substituted phenylcarboxamide Antiviral/anticancer Multi-step
Tetrahydroimidazo[1,2-a]pyridine Imidazopyridine Nitrophenyl, cyano, dicarboxylate Electrophilic reactivity One-pot reaction
Pyrimido[4,5-d]pyrimidinone Pyrimido[4,5-d]pyrimidinone + diazepine Methylpyridinylamino, acrylamide Kinase inhibition (e.g., EGFR) Palladium-catalyzed coupling

Biological Activity

The compound (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H26N4O2C_{26}H_{26}N_4O_2 with a molecular weight of 442.52 g/mol. Its structure features a pyridino-pyrimidinone core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imino group in the structure may facilitate interactions with enzyme active sites, potentially leading to inhibition of key metabolic pathways.
  • Receptor Modulation : The presence of the benzyl group suggests possible interactions with neurotransmitter receptors, which could influence signaling pathways involved in neurological functions.
  • Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity:

  • Case Study 2 : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented:

  • Case Study 3 : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines and improved clinical scores in models of induced inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced pro-inflammatory cytokines

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